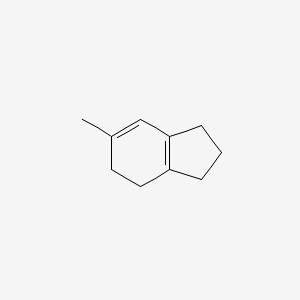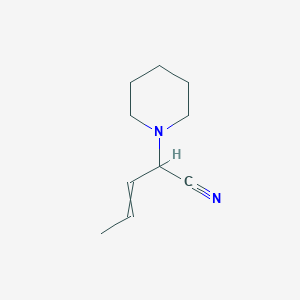
1,3-Dibenzyl-2-phenylhexahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibenzyl-2-phenylhexahydropyrimidine is an organic compound with a complex structure that includes a hexahydropyrimidine ring substituted with dibenzyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-phenylhexahydropyrimidine typically involves the condensation of benzylamine with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the hexahydropyrimidine ring. The reaction conditions often include:
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
化学反応の分析
Types of Reactions
1,3-Dibenzyl-2-phenylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzophenone derivatives.
Reduction: Formation of dibenzylamine or phenylhexahydropyrimidine derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
1,3-Dibenzyl-2-phenylhexahydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1,3-Dibenzyl-2-phenylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Dibenzyl-2-phenylimidazolidine: Similar structure but with an imidazolidine ring instead of a hexahydropyrimidine ring.
1,3-Diphenyl-2-benzylhexahydropyrimidine: Similar structure but with different substitution patterns.
Uniqueness
1,3-Dibenzyl-2-phenylhexahydropyrimidine is unique due to its specific substitution pattern and the presence of both dibenzyl and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
| 102950-52-7 | |
分子式 |
C24H26N2 |
分子量 |
342.5 g/mol |
IUPAC名 |
1,3-dibenzyl-2-phenyl-1,3-diazinane |
InChI |
InChI=1S/C24H26N2/c1-4-11-21(12-5-1)19-25-17-10-18-26(20-22-13-6-2-7-14-22)24(25)23-15-8-3-9-16-23/h1-9,11-16,24H,10,17-20H2 |
InChIキー |
AYFJNMWCQAJEON-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)
![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/no-structure.png)







